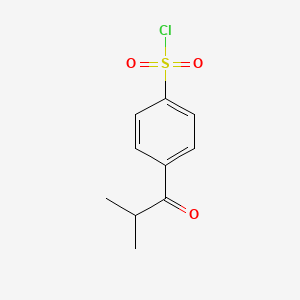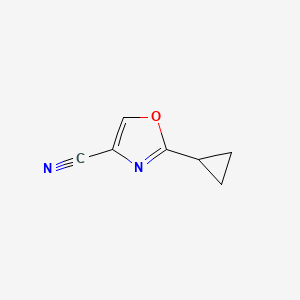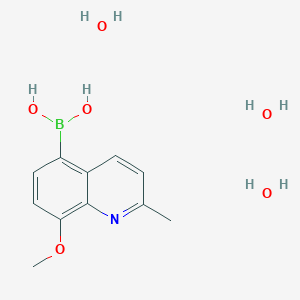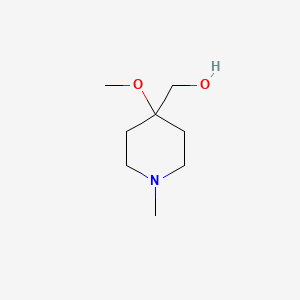
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride, also known as 4-isobutyrylbenzenesulfonyl chloride, is a chemical compound with the CAS Number: 1181763-81-4 . It has a molecular weight of 246.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO3S/c1-7(2)10(12)8-3-5-9(6-4-8)15(11,13)14/h3-7H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with a sulfonyl chloride group and a 2-methylpropanoyl group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonyl chlorides are typically reactive towards nucleophiles due to the good leaving group ability of the chloride ion . They are often used in substitution reactions to introduce a sulfonyl group into a molecule.Wissenschaftliche Forschungsanwendungen
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions have been effectively carried out using ionic liquids and Lewis acid catalysts with sulfonyl chlorides like 4-methyl benzenesulfonyl chloride. This method achieves high yields of diaryl sulfones under ambient conditions and has been studied for its reaction mechanisms using spectroscopy (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Structural Analysis
4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from 4-methyl benzenesulfonyl chloride, has been characterized by various spectroscopic methods and X-ray diffraction. Computational studies including Density Functional Theory (DFT) have been employed to understand the molecule's structure and electronic properties (Sarojini et al., 2012).
Solid Phase Synthesis
Polystyryl-sulfonyl chloride resin, a related compound, has been used in the solid phase synthesis of N-p-methylbenzyl benzamide. This technique involves multiple steps including acylation and cleavage, and the final product's structure has been determined by X-ray diffraction (Luo & Huang, 2004).
Palladium-Catalyzed Sulfonylation
Palladium-catalyzed sulfonylation using sulfonyl chlorides has been developed for ortho-sulfonylation of 2-aryloxypyridines. This protocol is adaptable for various substrates and allows the synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Zeolite-Catalyzed Sulfonylation
Sulfonylation of substituted benzenes using Zn-exchanged zeolites and sulfonyl chlorides like benzenesulfonyl chloride has been investigated. These zeolites, particularly when prepared with zinc acetate, showed enhanced catalytic activity and selectivity (Laidlaw et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
“4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride” is a type of sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds that often serve as intermediates in organic reactions, particularly in the synthesis of sulfonate esters and sulfonamides .
Mode of Action
Sulfonyl chlorides, such as “this compound”, are typically reactive towards nucleophiles due to the good leaving group (Cl-). They can undergo nucleophilic substitution reactions, where the chloride is replaced by a nucleophile .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For instance, sulfonyl chlorides are typically stable under acidic conditions but can hydrolyze under basic conditions .
Eigenschaften
IUPAC Name |
4-(2-methylpropanoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-7(2)10(12)8-3-5-9(6-4-8)15(11,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSPUMETNZQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)



